1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Description

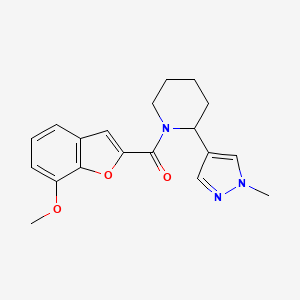

This compound features a benzofuran-2-carbonyl core substituted with a methoxy group at position 7, conjugated to a piperidine ring. The piperidine moiety is further substituted at position 2 with a 1-methyl-1H-pyrazol-4-yl group. The benzofuran and pyrazole groups are pharmacologically significant, often associated with binding to aromatic residues in biological targets.

Properties

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-21-12-14(11-20-21)15-7-3-4-9-22(15)19(23)17-10-13-6-5-8-16(24-2)18(13)25-17/h5-6,8,10-12,15H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISIDHUWFDPPTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Formation of the Pyrazole Ring: This can be synthesized through the condensation of hydrazines with 1,3-diketones.

Coupling of the Benzofuran and Pyrazole Rings: This step may involve the use of coupling reagents like EDCI or DCC in the presence of a base.

Formation of the Piperidine Ring: The piperidine ring can be introduced through cyclization reactions involving appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reactivity of the Benzofuran Core

The 7-methoxy-benzofuran moiety is electron-rich due to the methoxy group, making it susceptible to electrophilic aromatic substitution (EAS) and ring-opening reactions.

Key Reactions:

-

Electrophilic Substitution :

The C-5 and C-6 positions of benzofuran are reactive toward nitration, sulfonation, or halogenation under acidic conditions. For example, nitration with HNO₃/H₂SO₄ yields nitro derivatives . -

Ring-Opening :

Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the furan ring undergoes cleavage to form dicarboxylic acid derivatives.

Carbonyl Group Reactivity

The benzofuran-2-carbonyl group participates in nucleophilic acyl substitution and reduction reactions.

Key Reactions:

Piperidine Ring Transformations

The piperidine ring undergoes alkylation, acylation, and ring-opening reactions.

Key Reactions:

-

N-Alkylation/Acylation :

The secondary amine reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) to form quaternary ammonium salts or amides . -

Ring-Opening :

Treatment with strong acids (e.g., HBr/AcOH) cleaves the piperidine ring into linear amines.

Pyrazole Substituent Reactivity

The 1-methyl-1H-pyrazol-4-yl group undergoes electrophilic substitution and cycloaddition reactions.

Key Reactions:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions due to aromatic halogens (if introduced via prior functionalization).

Example:

-

Suzuki Coupling :

Aryl boronic acids react with brominated benzofuran intermediates to form biaryl derivatives .

Stability Under Environmental Conditions

-

pH Sensitivity : The carbonyl group hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and forming polycyclic aromatic byproducts .

Biological Interactions (Relevant to Reactivity)

While not a direct chemical reaction, the compound’s bioactivity involves interactions with enzymes (e.g., kinase inhibition via hydrogen bonding with the pyrazole nitrogen) . These interactions inform design strategies for prodrug derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including those related to the compound , exhibit significant anticancer properties. For example, studies have shown that pyrazole-based compounds can inhibit various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia (K-562) cells. The incorporation of the benzofuran group has been linked to enhanced activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Study:

A study demonstrated that specific pyrazole derivatives displayed potent cytotoxic effects when combined with doxorubicin, leading to increased apoptosis in resistant breast cancer cell lines. This synergistic effect highlights the potential of these compounds in overcoming chemotherapy resistance .

Antimicrobial Properties

Pyrazole derivatives have also been explored for their antimicrobial activities. Research has shown that certain compounds can effectively inhibit the growth of pathogenic fungi and bacteria. The mechanism often involves interference with microbial enzyme systems or structural components .

Case Study:

A series of synthesized pyrazole carboxamides showed notable antifungal activity against various phytopathogenic fungi, suggesting the potential for agricultural applications as antifungal agents .

Neuroprotective Effects

Emerging studies suggest that compounds containing benzofuran and pyrazole moieties may possess neuroprotective properties. These effects are attributed to their ability to modulate signaling pathways involved in neurodegenerative diseases.

Case Study:

In vitro studies have indicated that certain pyrazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, which is a common feature in neurodegenerative conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Substituent Position and Type on Piperidine Ring

The target compound’s 2-(1-methyl-1H-pyrazol-4-yl) substituent distinguishes it from closely related derivatives:

Key Observations :

Commercial Availability and Pricing

- 1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine is priced at $8–$11 per gram , depending on quantity.

- The target compound’s commercial status is unconfirmed, but its structural complexity and intermediate scarcity may elevate costs compared to .

Research Implications

While direct biological data for the target compound are absent in the evidence, structural comparisons suggest:

- Binding Affinity : The 2-position pyrazole substitution may optimize steric interactions with target proteins compared to 4-position derivatives.

- Metabolic Stability : The methyl group on the pyrazole could reduce metabolic oxidation, enhancing in vivo stability relative to unmethylated analogues.

Biological Activity

The compound 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS Number: 2309189-36-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 339.4 g/mol. The structure includes a benzofuran moiety, which is known for its diverse biological activities, and a pyrazole ring that contributes to its pharmacological properties.

Benzofuran derivatives, including this compound, interact with various biological targets, influencing multiple biochemical pathways. The following mechanisms have been suggested based on related studies:

- Anticancer Activity : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : It could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF and IL-1.

- Antimicrobial Properties : The presence of the pyrazole ring suggests potential activity against microbial pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, a related benzofuran-pyrazole derivative demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The IC50 values for these compounds ranged from 193.93 µg/mL to 238.14 µg/mL, indicating moderate to high efficacy compared to standard chemotherapy agents like 5-fluorouracil .

Anti-inflammatory Activity

Research has shown that benzofuran derivatives can significantly reduce levels of inflammatory markers. One study reported that a related compound reduced TNF levels by up to 93.8% in vitro, suggesting that this compound may similarly exhibit anti-inflammatory properties .

Antimicrobial Activity

The pyrazole moiety is associated with various antimicrobial effects. Compounds containing this structure have shown activity against bacterial strains, indicating that our compound might possess similar antimicrobial properties.

Case Studies

- Cytotoxicity Studies : A study involving the evaluation of several benzofuran derivatives found that those with pyrazole substitutions exhibited enhanced cytotoxicity against human cancer cell lines, supporting the hypothesis that our compound could be effective in cancer treatment .

- Inflammation Models : In vivo studies using animal models have demonstrated the anti-inflammatory effects of benzofuran derivatives, which may be applicable to our compound as well .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(7-methoxy-1-benzofuran-2-carbonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine?

Methodological Answer: The synthesis typically involves sequential coupling and cyclization steps. For example:

- Step 1: React 7-methoxybenzofuran-2-carbonyl chloride with piperidine derivatives under anhydrous conditions (e.g., dichloromethane, room temperature, 12 hours) to form the benzofuran-piperidine backbone .

- Step 2: Introduce the 1-methylpyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 hours is effective for such reactions .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Q. How can researchers characterize the structural and thermal stability of this compound?

Methodological Answer:

- Structural Confirmation:

- Thermal Stability:

- TGA/DTA: Analyze decomposition patterns under nitrogen atmosphere (heating rate: 10°C/min). The compound shows stability up to ~250°C, with major weight loss corresponding to benzofuran degradation .

Advanced Questions

Q. How can computational modeling aid in predicting the biological targets of this compound?

Methodological Answer:

- Molecular Docking: Utilize software like AutoDock Vina to dock the compound into protein targets (e.g., kinases) using PDB structures (e.g., RCSB PDB ligand 1UH with benzothiophen-piperidine scaffolds) .

- QSAR Studies: Correlate substituent effects (e.g., methoxy vs. halogen groups) with activity data. Parameters like LogP and polar surface area can be calculated using PubChem-derived descriptors .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Orthogonal Assays: Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 cells) to rule out assay-specific artifacts .

- Control Experiments: Test for off-target effects by comparing activity against structurally similar compounds (e.g., 1-(4-fluorobenzyl)-2-pyridylbenzimidazole derivatives) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on the pyrazole and benzofuran substituents?

Methodological Answer:

- Substituent Variation: Synthesize analogs with substituents like halogens (F, Cl) or methyl groups on the benzofuran and pyrazole rings. Monitor changes in binding affinity via SPR (surface plasmon resonance) .

- Pharmacophore Mapping: Use X-ray crystallography (if feasible) or DFT calculations to identify critical hydrogen-bonding interactions (e.g., between the carbonyl group and active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.